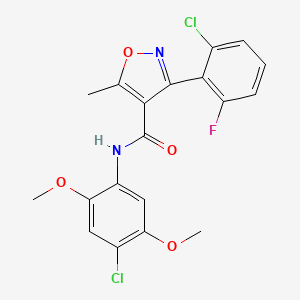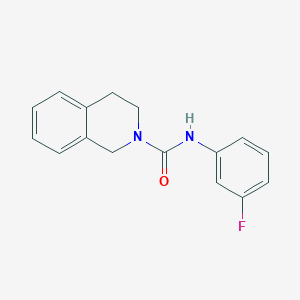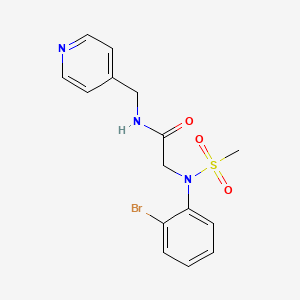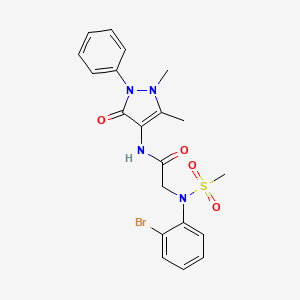![molecular formula C21H18F2N2O3S B3463579 N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3463579.png)
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, cell survival, and apoptosis. In
Aplicaciones Científicas De Investigación
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by suppressing NF-κB activation. In addition, this compound 11-7082 has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy.
In inflammation and autoimmune disorders, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. This compound 11-7082 has also been found to inhibit the activation of immune cells, such as macrophages and T cells, which play a crucial role in the pathogenesis of autoimmune disorders.
Mecanismo De Acción
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 11-7082 exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting IKK activity, this compound 11-7082 prevents the activation of NF-κB and its translocation to the nucleus, thereby suppressing the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound 11-7082 has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 11-7082 has several advantages for lab experiments, including its high potency and selectivity for IKK inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound 11-7082 also has some limitations, including its poor solubility in water and its instability in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N~1~,N~2~-bis(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 11-7082. One potential area of research is the identification of novel analogs of this compound 11-7082 with improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the potential therapeutic applications of this compound 11-7082 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound 11-7082, which could provide insights into the development of novel therapeutic strategies.
Propiedades
IUPAC Name |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-15-10-12-16(13-11-15)29(27,28)25(20-9-5-3-7-18(20)23)14-21(26)24-19-8-4-2-6-17(19)22/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAFHFKZRFMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463524.png)

![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3463540.png)
![N~2~-(2-chlorophenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3463546.png)



![N-(2-fluorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3463568.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3463571.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3463588.png)